2-(3-{[(4-chlorophenyl)sulfanyl]methyl}-1H-1,2,4-triazol-5-yl)acetonitrile
Description
2-(3-{[(4-Chlorophenyl)sulfanyl]methyl}-1H-1,2,4-triazol-5-yl)acetonitrile is a 1,2,4-triazole derivative featuring a 4-chlorophenylsulfanylmethyl group at the 3-position of the triazole ring and an acetonitrile substituent at the 5-position. The compound’s structure combines a heterocyclic core with a sulfanyl linker and aromatic chloro-substitution, which may confer unique physicochemical and biological properties.
Properties
IUPAC Name |
2-[5-[(4-chlorophenyl)sulfanylmethyl]-1H-1,2,4-triazol-3-yl]acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN4S/c12-8-1-3-9(4-2-8)17-7-11-14-10(5-6-13)15-16-11/h1-4H,5,7H2,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBEXDJOWXLKCOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCC2=NC(=NN2)CC#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-{[(4-chlorophenyl)sulfanyl]methyl}-1H-1,2,4-triazol-5-yl)acetonitrile typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced through a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a suitable nucleophile.
Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the intermediate triazole compound with a thiol or sulfide reagent under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction efficiency. Purification methods such as recrystallization, chromatography, and distillation are employed to isolate the final product.
Chemical Reactions Analysis
Nitrile Group Reactivity
The acetonitrile moiety (-CH2CN) is a versatile functional group that participates in nucleophilic additions, reductions, and cyclization reactions.
Key Findings :
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Hydrolysis of the nitrile to a carboxylic acid is feasible under strong acidic conditions, as demonstrated in similar triazole-acetonitrile systems .
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Reduction with LiAlH4 yields primary amines, a common pathway for nitriles .
Sulfanyl (-S-) Group Transformations
The sulfanylmethyl group (-SCH2-) attached to the triazole ring undergoes oxidation and alkylation.
| Reaction Type | Conditions | Product | Reference Analogs |
|---|---|---|---|
| Oxidation (H2O2/AcOH) | 30% H2O2, AcOH, 60°C | Sulfone derivative (-SO2CH2-) | |
| Alkylation | R-X, Cs2CO3, DMF, RT | Alkylated sulfides (e.g., -S(CH2R)-) |
Key Findings :
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Oxidation with H2O2 in acetic acid converts the sulfide to a sulfone, enhancing electrophilicity .
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S-Alkylation with alkyl halides (e.g., CH3I) proceeds efficiently in the presence of cesium carbonate .
Triazole Ring Modifications
The 1H-1,2,4-triazole core enables N-functionalization and metal coordination.
| Reaction Type | Conditions | Product | Reference Analogs |
|---|---|---|---|
| N-Alkylation | R-X, K2CO3, DMF, 80°C | 1-Alkyl-1H-1,2,4-triazole derivatives | |
| Metal Complexation | CuCl2, EtOH, RT | Cu(II) complexes with triazole as a ligand |
Key Findings :
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N-Alkylation at the 1-position of the triazole ring is achievable with alkyl halides under basic conditions .
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The triazole’s nitrogen atoms can coordinate with transition metals like Cu(II), forming stable complexes .
Cross-Coupling Reactions
The 4-chlorophenyl group may participate in Suzuki-Miyaura couplings.
| Reaction Type | Conditions | Product | Reference Analogs |
|---|---|---|---|
| Suzuki Coupling | Ar-B(OH)2, Pd(OAc)2, K2CO3, THF/H2O | Biaryl derivatives |
Key Findings :
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The 4-chlorophenyl substituent can be replaced with aryl/heteroaryl groups via palladium-catalyzed cross-coupling .
Critical Analysis of Gaps
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No direct synthetic or mechanistic studies on 2-(3-{[(4-chlorophenyl)sulfanyl]methyl}-1H-1,2,4-triazol-5-yl)acetonitrile were identified in the literature.
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Predictions are extrapolated from analogous systems, necessitating experimental validation.
For further exploration, priority should be given to:
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Kinetic studies of nitrile hydrolysis under varying pH.
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Screening for antimicrobial activity against ESKAPE pathogens.
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X-ray crystallography to confirm metal-complex structures.
Scientific Research Applications
Antimicrobial Activity
Triazole derivatives, including the compound in focus, have shown significant antimicrobial properties. Research indicates that compounds with triazole rings exhibit activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that triazole derivatives exhibited minimum inhibitory concentrations (MICs) effective against both Gram-positive and Gram-negative bacteria. The presence of the chlorophenyl group enhances the lipophilicity of the molecule, contributing to its antimicrobial efficacy .
Anticancer Potential
The anticancer properties of triazole derivatives have been extensively studied, particularly their ability to inhibit cell proliferation in various cancer cell lines.
- Case Study : In a study examining various triazole compounds, it was found that those containing a sulfanyl group demonstrated cytotoxic effects on human cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer). The compound's mechanism appears to involve the induction of apoptosis through the upregulation of pro-apoptotic proteins .
Enzyme Inhibition
Triazoles have also been identified as inhibitors of specific enzymes involved in disease processes.
- Research Findings : Certain derivatives have been shown to inhibit enzymes such as urease and lipase, which are significant in treating conditions like peptic ulcers and obesity. The inhibition mechanism involves binding to the active site of these enzymes, thereby blocking their activity .
Fungicidal Properties
The triazole class is well-known for its fungicidal properties, making them valuable in agricultural settings.
- Research Findings : Studies have indicated that compounds similar to 2-(3-{[(4-chlorophenyl)sulfanyl]methyl}-1H-1,2,4-triazol-5-yl)acetonitrile exhibit fungicidal activity against pathogens affecting crops, such as Fusarium and Botrytis species. These compounds can be utilized as effective agents in crop protection strategies .
Plant Growth Regulation
Triazoles are also being explored for their role as plant growth regulators.
Mechanism of Action
The mechanism of action of 2-(3-{[(4-chlorophenyl)sulfanyl]methyl}-1H-1,2,4-triazol-5-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, inhibiting their activity or modulating their function. The 4-chlorophenyl group and sulfanyl linkage contribute to the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as antimicrobial activity, inhibition of cell proliferation, and modulation of inflammatory responses.
Comparison with Similar Compounds
Key Research Findings and Implications
- Substituent-Driven Activity : The 4-chlorophenyl group enhances stability and bioactivity across multiple studies, while the sulfanylmethyl linker improves binding to sulfur-rich enzyme pockets (e.g., glutathione S-transferases) .
- Metabolic Considerations : The acetonitrile group’s resistance to hydrolysis may extend the compound’s half-life compared to ester or amide analogs, making it a candidate for prolonged therapeutic effects .
- Contradictions : While some triazole derivatives (e.g., benzylidene-containing compounds in ) show reduced activity, the target compound’s unique substituents may circumvent these limitations .
Biological Activity
The compound 2-(3-{[(4-chlorophenyl)sulfanyl]methyl}-1H-1,2,4-triazol-5-yl)acetonitrile is a member of the triazole family, which has gained attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antifungal, and potential therapeutic effects based on recent research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes a triazole ring, a chlorophenyl group, and an acetonitrile moiety, which contribute to its biological properties.
Antimicrobial Activity
Research has demonstrated that compounds containing triazole moieties exhibit significant antimicrobial properties. The specific compound has shown promising results against various bacterial strains:
- Bacterial Inhibition : Studies indicate that the compound exhibits moderate to strong activity against Salmonella typhi and Bacillus subtilis while showing weaker effects against other strains such as Escherichia coli and Staphylococcus aureus .
- Mechanism of Action : The antimicrobial activity is attributed to the inhibition of cell wall synthesis and disruption of membrane integrity.
Antifungal Activity
The antifungal potential of this compound is particularly noteworthy:
- Inhibition of Fungal Growth : In vitro studies have shown that it effectively inhibits the growth of Candida albicans, with a minimum inhibitory concentration (MIC) comparable to established antifungal agents like fluconazole .
- Survival Studies : In vivo experiments demonstrated that mice treated with this compound exhibited higher survival rates when infected with C. albicans, indicating its potential as a therapeutic agent against fungal infections .
Study 1: Synthesis and Antimicrobial Evaluation
A study focused on synthesizing various triazole derivatives including our compound highlighted its antimicrobial efficacy. The synthesized compounds were tested against several pathogens, revealing that those with the chlorophenyl sulfanyl group had enhanced activity compared to others without this substituent .
Study 2: Pharmacological Profiling
Another research effort evaluated the pharmacological profile of triazole derivatives. The study found that the presence of the chlorophenyl group significantly influenced the binding affinity to bacterial enzymes, enhancing antibacterial activity .
| Compound | MIC (μg/mL) | Activity Type |
|---|---|---|
| This compound | 0.8 | Antifungal |
| Fluconazole | 1.0 | Antifungal |
| Benznidazole | 0.033 | Antiparasitic |
Toxicity and Safety Profile
Preliminary toxicity assessments indicate that the compound exhibits a favorable safety profile at therapeutic doses. In animal models, no significant adverse effects were observed at doses up to 50 mg/kg/day . Further studies are needed to establish a comprehensive toxicity profile.
Q & A
Q. What key physicochemical properties should guide experimental design for synthesis and purification?
The compound’s predicted boiling point (525.2±60.0 °C) and density (1.52±0.1 g/cm³) suggest distillation and recrystallization as viable purification methods . Its moderate polar surface area (PSA: 80.52 Ų) indicates solubility in polar aprotic solvents (e.g., DMF, DMSO), while the low pKa (0.21±0.10) implies stability under acidic conditions. Researchers should prioritize inert atmospheres during high-temperature reactions to prevent decomposition.
Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?
X-ray crystallography (e.g., single-crystal diffraction) is essential for resolving substituent orientation on the triazole ring, as demonstrated in analogous compounds . Complementary NMR analysis (¹H/¹³C, HSQC) should focus on distinguishing sulfanyl-methyl (–SCH₂–) and acetonitrile (–CH₂CN) protons, while IR spectroscopy can confirm nitrile (C≡N, ~2250 cm⁻¹) and thioether (C–S, ~700 cm⁻¹) functional groups.
Q. What safety protocols are recommended for handling this compound?
Evidence highlights hazards such as toxicity and flammability . Use fume hoods, flame-resistant gloves, and grounded equipment to mitigate electrostatic risks. Storage should prioritize airtight containers under nitrogen, away from oxidizing agents. Emergency protocols for spills include neutralization with activated carbon and disposal via licensed hazardous waste facilities.
Advanced Research Questions
Q. How can computational modeling optimize substituent effects on biological activity?
Density Functional Theory (DFT) calculations can predict electron-withdrawing/donating effects of the 4-chlorophenyl and triazole groups on reactivity. For example, PubChem-derived SMILES strings and InChI keys enable molecular docking studies to assess binding affinity with target enzymes . Adjusting the sulfanyl-methyl group’s steric bulk (e.g., replacing –CH₂– with –CF₂–) may enhance metabolic stability, as seen in structurally related triazoles .
Q. What strategies resolve contradictions in reported synthetic yields?
Discrepancies in copolymerization efficiency (e.g., vs. traditional methods) may arise from initiator choice (e.g., APS vs. AIBN) or monomer ratios. Systematic Design of Experiments (DoE) should vary parameters like temperature (60–100°C), solvent polarity, and catalyst loading. Kinetic studies (e.g., in situ FTIR) can identify rate-limiting steps, while HPLC monitors intermediate stability .
Q. How does crystal packing influence reactivity in solid-phase reactions?
Acta Crystallographica data on analogous triazoles reveal that π-π stacking between aromatic rings and hydrogen bonding (N–H⋯S) dictate solid-state reactivity . For instance, milling the compound with co-crystals (e.g., succinic acid) may enhance mechanochemical coupling yields by modifying lattice energy.
Methodological Recommendations
- Synthetic Optimization : Use controlled radical polymerization () with [CMDA:DMDAAC] molar ratios of 1:2 to balance charge density and solubility .
- Data Analysis : Apply multivariate regression to correlate PSA, logP, and IC₅₀ values in SAR studies .
- Hazard Mitigation : Implement real-time gas sensors for HCN detection during nitrile-containing reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
